molecular formula C18H19BrN2O2 B269436 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

Número de catálogo B269436
Peso molecular: 375.3 g/mol
Clave InChI: CRHFKPKKBJVIJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). It has been widely studied for its potential therapeutic applications in cancer treatment. In

Mecanismo De Acción

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide binds to the active site of GLS and inhibits its enzymatic activity. This leads to a decrease in glutamate production and an accumulation of glutamine, which can be toxic to cancer cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target the kidney isoform of GLS (KGA), which is highly expressed in cancer cells, but not the liver isoform (LGA), which is essential for normal cellular function. The selectivity of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for KGA over LGA makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to suppress tumor growth in animal models of cancer. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high yield and purity, selectivity for KGA over LGA, and minimal toxicity to normal cells and tissues. However, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has some limitations, including its relatively low potency and the need for further optimization to enhance its efficacy and pharmacokinetic properties.

Direcciones Futuras

There are several future directions for 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide research, including:
1. Development of more potent and selective GLS inhibitors based on the structure of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide.
2. Exploration of the use of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide in combination with other anticancer agents to enhance their efficacy and reduce their side effects.
3. Investigation of the role of GLS in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of imaging agents based on 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for non-invasive detection of GLS activity in vivo.
5. Optimization of the pharmacokinetic properties of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for clinical use.
In conclusion, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide is a promising candidate for cancer therapy, with selective inhibition of GLS and minimal toxicity to normal cells and tissues. Further research is needed to optimize its efficacy and pharmacokinetic properties, as well as explore its potential applications in other diseases.

Métodos De Síntesis

The synthesis of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide involves several steps, starting from the reaction between 4-aminobenzoyl chloride and tert-butyl carbamate to form 4-[(tert-butylamino)carbonyl]benzoic acid. This intermediate is then converted into 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide through a series of reactions involving bromination, coupling, and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.

Aplicaciones Científicas De Investigación

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. GLS is an enzyme that plays a crucial role in cancer cell metabolism, as it catalyzes the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target cancer cells, as they are more dependent on glutamine metabolism than normal cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in combination with other anticancer agents, such as cisplatin and paclitaxel, to enhance their efficacy and reduce their side effects.

Propiedades

Nombre del producto

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

Fórmula molecular

C18H19BrN2O2

Peso molecular

375.3 g/mol

Nombre IUPAC

2-bromo-N-[4-(tert-butylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22)

Clave InChI

CRHFKPKKBJVIJO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

SMILES canónico

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.